molecular formula C21H16ClN3O3S B11636741 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Numéro de catalogue: B11636741
Poids moléculaire: 425.9 g/mol
Clé InChI: IPCHJEZGCOSAQO-FBMGVBCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrrol-2-one core substituted with a 4-chlorophenyl group at position 5, a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 1, and a 4-methylbenzoyl group at position 2. The 3-hydroxy group contributes to hydrogen-bonding interactions, while the thiadiazole and aryl substituents influence electronic and steric properties.

Propriétés

Formule moléculaire

C21H16ClN3O3S

Poids moléculaire

425.9 g/mol

Nom IUPAC

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H16ClN3O3S/c1-11-3-5-14(6-4-11)18(26)16-17(13-7-9-15(22)10-8-13)25(20(28)19(16)27)21-24-23-12(2)29-21/h3-10,17,26H,1-2H3/b18-16+

Clé InChI

IPCHJEZGCOSAQO-FBMGVBCBSA-N

SMILES isomérique

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)/O

SMILES canonique

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)O

Origine du produit

United States

Méthodes De Préparation

Formation of the 1,3,4-Thiadiazole Core

The 5-methyl-1,3,4-thiadiazol-2-yl group is critical. Methods include:

  • Condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with terephthaldehyde (absolute ethanol, reflux) to form bis-imine intermediates, followed by cyclization.

  • Hydrazinolysis of trichloroacetyl chloride derivatives , yielding hydrazide intermediates that undergo intramolecular cyclization with 4-chlorophenylisothiocyanate.

Table 1: Thiadiazole Synthesis Methods

MethodReagents/ConditionsYieldReference
Terephthaldehyde condensationEthanol, reflux, 65°C81%
Hydrazinolysis-cyclizationTrichloroacetyl chloride, hydrazine hydrate83%

Construction of the Pyrrolidone Backbone

The 2,5-dihydro-1H-pyrrol-2-one core is synthesized via:

  • Iron-catalyzed cyclization of amines, aldehydes, and diacetyl in toluene/acetic acid mixtures (1:1 ratio, 50°C, 16 hours).

  • Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 4-chlorophenyl) onto a brominated pyrrole intermediate.

Table 2: Pyrrolidone Formation Conditions

Catalyst/Solvent SystemTemperatureTimeYieldReference
Fe(ClO₄)₃·H₂O in toluene/AcOH50°C16 h6–69%
Pd catalyst in 1,4-dioxane/H₂O100°C3–17 h59–86%

Introduction of the 4-Methylbenzoyl Group

Acylation is achieved via:

  • Friedel-Crafts acylation of the pyrrole ring using 4-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

  • Stille coupling of benzoyl-stannanes with halogenated pyrrole intermediates.

Incorporation of the 4-Chlorophenyl Substituent

Methods include:

  • Nucleophilic aromatic substitution using 4-chlorobenzoic acid derivatives under basic conditions.

  • Palladium-catalyzed direct arylation of brominated pyrrole intermediates.

Hydroxylation and Final Assembly

The 3-hydroxy group is introduced via:

  • Epoxidation-oxidation of a methylene group in pre-formed pyrrolidone derivatives.

  • Reductive hydrolysis of a nitrile or ester intermediate using LiAlH₄ or NaBH₄.

Critical Reaction Steps

  • Thiadiazole-Pyrrolidone Coupling : The 5-methyl-1,3,4-thiadiazol-2-yl group is attached via nucleophilic substitution or Ullmann coupling.

  • Dehydration and Cyclization : Ensuring anhydrous conditions (e.g., toluene, 85°C) to minimize side reactions during lactam formation.

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

The 5-methyl substituent on the thiadiazole ring requires precise control during cyclization. Phase transfer catalysts (e.g., benzo-18-crown-6) improve yields in hydrazine-based reactions.

Stereoelectronic Control in Pyrrolidone Synthesis

Iron catalysts (Fe³⁺) enhance diastereoselectivity in cyclization by stabilizing transition states through Lewis acid coordination.

Solvent and Catalyst Selection

  • Toluene/AcOH mixtures optimize cyclization kinetics for pyrrolidone formation.

  • Palladium catalysts (e.g., XPhos) enable efficient coupling of aryl boronic acids to brominated intermediates.

Table 3: Summary of Synthetic Approaches

StepMethodAdvantagesLimitations
Thiadiazole synthesisTerephthaldehyde condensationHigh yield, simple reagentsLimited scalability
Pyrrolidone formationFe-catalyzed cyclizationBroad substrate scopeModerate yields
Aryl group introductionSuzuki couplingHigh efficiency, good selectivityRequires expensive catalysts

Analyse Des Réactions Chimiques

Types de réactions

    Oxydation : Le groupe hydroxyle peut subir une oxydation pour former une cétone.

    Réduction : Les groupes carbonyle peuvent être réduits en alcools ou en alcanes.

    Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile aromatique.

    Condensation : Le composé peut subir des réactions de condensation avec d'autres composés contenant des groupes carbonyle.

Réactifs et conditions courants

    Oxydation : Réactifs comme le PCC (chlorochromate de pyridinium) ou le KMnO₄ (permanganate de potassium).

    Réduction : Réactifs comme le NaBH₄ (borohydrure de sodium) ou le LiAlH₄ (hydrure de lithium et d'aluminium).

    Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.

    Condensation : Catalyseurs acides ou basiques pour faciliter la réaction.

Principaux produits

    Oxydation : Formation de cétones ou d'acides carboxyliques.

    Réduction : Formation d'alcools ou d'alcanes.

    Substitution : Formation de composés aromatiques substitués.

    Condensation : Formation de molécules plus grandes et plus complexes.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit notable anticancer properties:

  • Cytotoxicity : The synthesized derivatives demonstrated median inhibitory concentrations (IC50) as low as 2.32 µg/mL against HepG2 (liver cancer) cells. The compound's mechanism involves inducing cell cycle arrest and apoptosis through modulation of apoptotic markers such as the Bax/Bcl-2 ratio and caspase 9 levels.
CompoundIC50 (µg/mL)Cell Line
4e5.36MCF-7
4i2.32HepG2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Exhibits significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Antifungal Activity : Enhanced effects noted against fungi such as Aspergillus niger.

Similar Compounds

Several compounds share structural similarities but differ in functional groups or substituents:

  • 5-(4-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
    • Lacks the methyl group on the thiadiazole ring.
  • 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one
    • Lacks the methyl group on the benzoyl ring.

Uniqueness

The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to structurally similar compounds.

Mécanisme D'action

The mechanism by which 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include inhibition of enzyme activity through binding to the active site or allosteric modulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrrol-2-one Core

Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in )

  • Structural Differences : Replaces the pyrrol-2-one core with a pyrazole-thiazole system. The 4-chlorophenyl and fluorophenyl groups introduce distinct halogen effects.
  • Crystallography : Forms isostructural crystals with triclinic symmetry (P̄1). The chloro and bromo derivatives (e.g., Compound 5) exhibit similar packing but adjust for halogen size .

Compound B : 3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one ()

  • Structural Differences : Substitutes 4-chlorophenyl with 4-isopropylphenyl. The bulkier isopropyl group may enhance lipophilicity but reduce solubility.

Compound C : 4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one ()

  • Structural Differences : Replaces 4-methylbenzoyl with a benzofuran-2-ylcarbonyl group and introduces a fluorobenzyl sulfanyl chain on the thiadiazole.
  • Implications : The sulfanyl group may enhance intermolecular interactions (e.g., hydrogen bonding) or metal coordination, relevant for biological targeting .

Halogen Effects on Molecular Properties

  • Chloro vs. Fluoro/Bromo Derivatives :
    • In isostructural compounds (e.g., ), chloro substituents result in tighter crystal packing due to smaller van der Waals radii compared to bromo analogs. This affects melting points and solubility .
    • Fluorinated analogs (e.g., 4-fluorophenyl in Compound A) exhibit stronger electronegativity, influencing dipole moments and binding affinity in therapeutic contexts .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents (R1, R2, R3) Molecular Weight Melting Point (°C) Notable Properties
Target Compound R1=4-ClPh, R2=5-Me-thiadiazole, R3=4-MeBz 481.9 g/mol Not reported High crystallinity, potential H-bonding
Compound A () R1=4-ClPh, R2=FPh, R3=FPh-triazole 612.1 g/mol Not reported Isostructural, antimicrobial
Compound B () R1=4-iPrPh, R2=5-Me-thiadiazole, R3=4-MeBz 495.0 g/mol Not reported Enhanced lipophilicity
Compound C () R1=4-ClPh, R2=5-(2-F-BnS)-thiadiazole, R3=benzofuran 625.1 g/mol Not reported Sulfanyl group for metal binding

Activité Biologique

The compound 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17ClN4O3S\text{C}_{18}\text{H}_{17}\text{ClN}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to the compound . Notably, compounds featuring the 1,3,4-thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Key Findings:

  • Cytotoxicity : The synthesized derivatives exhibited median inhibitory concentrations (IC50) as low as 2.32 µg/mL , indicating potent anticancer activity .
  • Mechanism of Action : Treatment with these compounds resulted in cell cycle arrest at the S and G2/M phases and increased apoptosis markers such as the Bax/Bcl-2 ratio and caspase 9 levels .
CompoundIC50 (µg/mL)Cell Line
4e5.36MCF-7
4i2.32HepG2

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as chlorine has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : Compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Enhanced antifungal effects were noted against Aspergillus niger .

Structure–Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Electron-Drawing Groups : The presence of halogens (e.g., Cl) enhances antibacterial properties.
  • Hydroxyl Groups : Hydroxyl substitutions improve anticancer and antioxidant potential .

Case Studies

  • MCF-7 Cell Line Study :
    • Compounds derived from the parent structure were tested for cytotoxicity using an MTT assay.
    • Results indicated that structural modifications significantly impacted potency, with certain substitutions leading to a fourfold increase in activity compared to baseline compounds.
  • In Vivo Studies :
    • Animal models treated with selected derivatives showed reduced tumor sizes compared to control groups, supporting the in vitro findings regarding their anticancer efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., substituted pyrrolones and thiadiazoles) and reaction conditions. For example, cyclization reactions under reflux in ethanol or DMF-EtOH mixtures (1:1) have been effective for analogous compounds, with yields ranging from 46% to 63% depending on substituents . Key parameters include temperature control (e.g., reflux at 80–100°C), reaction time (2–4 hours), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using DMF/EtOH) or column chromatography is critical for achieving >95% purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is required:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between diastereotopic protons in the pyrrol-2-one ring .
  • HRMS : For exact molecular mass verification (e.g., expected [M+H]+ or [M+Na]+ ions) .
  • FTIR : To identify functional groups (e.g., hydroxyl stretches at ~3200–3400 cm⁻¹, carbonyl peaks at ~1650–1750 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated for structurally related pyrazoline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological mechanisms of this compound?

  • Methodological Answer : Molecular docking and density functional theory (DFT) simulations can model interactions with biological targets. For example, the chlorophenyl and thiadiazole moieties may engage in hydrophobic interactions or π-π stacking with enzyme active sites (e.g., cyclooxygenase-2 or kinase domains). Pharmacophore mapping using tools like Schrödinger Suite or AutoDock Vina can prioritize targets for experimental validation .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC50 values in cytotoxicity assays) often arise from differences in assay conditions (e.g., cell lines, serum concentrations). Standardization using guidelines like OECD TG 432 (for in vitro assays) and meta-analysis of dose-response curves can mitigate variability. For instance, conflicting results in antimicrobial activity might require re-evaluation under controlled MIC/MBC protocols .

Q. How does substituent variation impact the compound’s stability and reactivity?

  • Methodological Answer : Systematic SAR studies are critical. Replacing the 4-methylbenzoyl group with electron-withdrawing groups (e.g., nitro) increases electrophilicity but may reduce solubility. Stability under physiological conditions (e.g., pH 7.4 buffer) can be assessed via HPLC monitoring over 24–72 hours. For example, thiadiazole-containing analogs show enhanced hydrolytic stability compared to oxadiazoles .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating antitumor potential?

  • Methodological Answer : Prioritize assays aligned with the compound’s hypothesized mechanism:

  • MTT/PrestoBlue : For cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa).
  • Annexin V/PI staining : To quantify apoptosis induction.
  • Kinase inhibition profiling : Use panels like Eurofins KinaseProfiler to identify off-target effects.
  • Reference compounds (e.g., doxorubicin) and vehicle controls are essential for data normalization .

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer : Solubility enhancement strategies include:

  • Co-solvents : DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introducing hydrophilic groups (e.g., phosphate esters) at the hydroxy or carbonyl positions.
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to improve bioavailability .

Data Analysis and Reporting

Q. What statistical methods are appropriate for dose-response studies?

  • Methodological Answer : Non-linear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) calculates EC50/IC50 values with 95% confidence intervals. Outlier detection (Grubbs’ test) and replicates (n ≥ 3) ensure robustness. For synergistic effects (e.g., with chemotherapeutics), Chou-Talalay combination index analysis is recommended .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.